

spectroscopic data of isovanillin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isovanillin

Cat. No.: B020041

[Get Quote](#)

Spectroscopic Data of Isovanillin: A Technical Guide

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the widely known vanillin. It serves as a valuable building block in organic synthesis and is of interest to researchers in various fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isovanillin**, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isovanillin**.

Table 1: ^1H NMR Spectroscopic Data for **Isovanillin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.83	s	-	1H	Aldehyde (-CHO)
7.44	d	1.9	1H	Aromatic H
7.42	dd	8.8, 1.9	1H	Aromatic H
6.97	d	8.8	1H	Aromatic H
6.12	s	-	1H	Hydroxyl (-OH)
3.97	s	-	3H	Methoxy (-OCH ₃)

Solvent: CDCl₃.

Data sourced
from multiple
consistent online
databases.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **Isovanillin**

Chemical Shift (δ) ppm	Carbon Type	Assignment
191.2	C=O	Aldehyde Carbon
151.8	C	Aromatic C-O
147.1	C	Aromatic C-O
129.9	C	Aromatic C
127.3	CH	Aromatic CH
112.5	CH	Aromatic CH
109.2	CH	Aromatic CH
56.2	CH ₃	Methoxy Carbon
Solvent: CDCl ₃ . Data sourced from multiple consistent online databases. [2]		

Table 3: IR Absorption Bands for **Isovanillin**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300-3100	Broad	O-H stretch (phenolic)
3010-2900	Medium	C-H stretch (aromatic and aldehyde)
2850, 2750	Medium	C-H stretch (aldehyde)
1680-1660	Strong	C=O stretch (aldehyde)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1270-1200	Strong	C-O stretch (aryl ether)
1150-1000	Strong	C-O stretch (phenol)
Sample preparation: KBr disc or Nujol mull. Data is a representative summary from various sources. [3] [4]		

Table 4: Mass Spectrometry Data for **Isovanillin** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
152	99.99	[M] ⁺ (Molecular Ion)
151	99.29	[M-H] ⁺
109	18.29	[M-CHO-CH ₃] ⁺
81	27.54	Fragmentation product
51	14.66	Fragmentation product
Ionization method: Electron ionization (EI) at 70 eV. [3]		

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Sample Preparation:

- **Sample Weighing:** Accurately weigh 5-25 mg of **isovanillin** for ^1H NMR or 50-100 mg for ^{13}C NMR.[5]
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.[5] The use of deuterated solvents is crucial to avoid large solvent signals in the ^1H NMR spectrum.
- **Filtration:** To ensure a homogeneous magnetic field and prevent spectral line broadening, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.[6]
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.[5]
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

NMR Spectrometer Operation (General Procedure):

- **Instrument Insertion:** Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
- **Locking and Shimming:** The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[7]
- **Parameter Setup:** For a standard ^1H experiment, set the spectral width, number of scans, and relaxation delay. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[8]
- **Data Acquisition:** Initiate the acquisition of the Free Induction Decay (FID).

- **Data Processing:** Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections are then applied to the spectrum.
- **Data Analysis:** Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons and identify the chemical shifts and coupling constants for all signals. For the ^{13}C NMR spectrum, identify the chemical shifts of the different carbon atoms.

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method):

- **Grinding:** Grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.
- **Mixing:** Add a small amount of **isovanillin** (approximately 1-2% by weight) to the KBr and grind the mixture thoroughly to ensure it is homogeneous.
- **Pellet Formation:** Place the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Thin Solid Film Method:

- Dissolve approximately 50 mg of **isovanillin** in a few drops of a volatile solvent like methylene chloride or acetone.^[9]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).^[9]
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.^[9]
- Mount the plate in the spectrometer and acquire the spectrum.^[9]

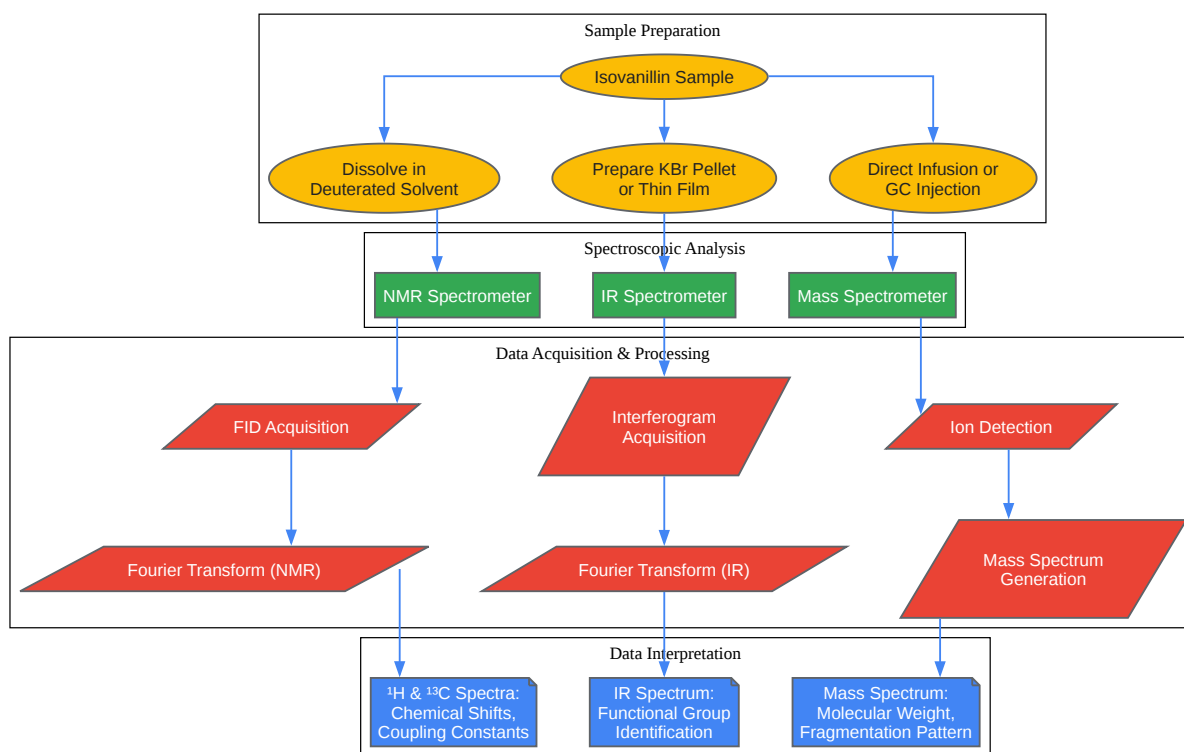
Mass Spectrometry (MS)

General Experimental Procedure:

- **Sample Introduction:** Introduce a small amount of the **isovanillin** sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[\[10\]](#)
- **Ionization:** The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.[\[10\]](#)[\[11\]](#)
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[\[11\]](#)
- **Detection:** An electron multiplier or other detector records the abundance of ions at each m/z value.[\[11\]](#)
- **Data Presentation:** The output is a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **isovanillin**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isovanillin(621-59-0) ¹H NMR spectrum [chemicalbook.com]
- 2. Isovanillin(621-59-0) ¹³C NMR [m.chemicalbook.com]
- 3. Isovanillin | C₈H₈O₃ | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isovanillin(621-59-0) IR Spectrum [m.chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. epfl.ch [epfl.ch]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [spectroscopic data of isovanillin (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020041#spectroscopic-data-of-isovanillin-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com